molecular formula C14H10Cl2N2O2 B7840918 4-((4,5-dichloro-1H-imidazol-1-yl)methyl)-7-methyl-2H-chromen-2-one

4-((4,5-dichloro-1H-imidazol-1-yl)methyl)-7-methyl-2H-chromen-2-one

Cat. No.: B7840918
M. Wt: 309.1 g/mol
InChI Key: GNHNMHFEJRWVPW-UHFFFAOYSA-N
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Description

4-((4,5-dichloro-1H-imidazol-1-yl)methyl)-7-methyl-2H-chromen-2-one: is a complex organic compound that features a chromen-2-one core structure with a dichloro-imidazole substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4,5-dichloro-1H-imidazol-1-yl)methyl)-7-methyl-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the imidazole ring and subsequent functionalization. One common approach is the condensation reaction of 4,5-dichloro-1H-imidazole with a suitable aldehyde or ketone, followed by cyclization to form the chromen-2-one core.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction steps.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The chromen-2-one core can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: : Reduction reactions can be performed on the imidazole ring or the chromen-2-one core.

  • Substitution: : Substitution reactions can occur at different positions on the imidazole ring or the chromen-2-one core, introducing new functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions can include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

4-((4,5-dichloro-1H-imidazol-1-yl)methyl)-7-methyl-2H-chromen-2-one:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may have biological activity, making it useful in drug discovery and development.

  • Medicine: : Potential therapeutic applications could include the treatment of various diseases, depending on its biological activity.

  • Industry: : It may be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its biological targets and pathways. For example, if it interacts with specific enzymes or receptors, it could modulate their activity, leading to therapeutic effects. The exact molecular targets and pathways would need to be determined through experimental studies.

Comparison with Similar Compounds

4-((4,5-dichloro-1H-imidazol-1-yl)methyl)-7-methyl-2H-chromen-2-one: can be compared with other similar compounds, such as:

  • Imidazole derivatives: : These compounds share the imidazole ring but may have different substituents or core structures.

  • Chromen-2-one derivatives: : These compounds have the chromen-2-one core but may lack the imidazole substituent or have different substituents.

The uniqueness of this compound lies in the combination of the chromen-2-one core with the dichloro-imidazole substituent, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[(4,5-dichloroimidazol-1-yl)methyl]-7-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O2/c1-8-2-3-10-9(5-12(19)20-11(10)4-8)6-18-7-17-13(15)14(18)16/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHNMHFEJRWVPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3C=NC(=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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